8-Chloro-5-fluoroisoquinoline
Description
8-Chloro-5-fluoroisoquinoline is a halogenated isoquinoline derivative featuring chlorine and fluorine substituents at positions 8 and 5, respectively. Isoquinolines are aromatic heterocycles with a bicyclic structure, and halogenation at specific positions modulates electronic properties, solubility, and reactivity, making them valuable for drug discovery and cross-coupling reactions.
Properties
Molecular Formula |
C9H5ClFN |
|---|---|
Molecular Weight |
181.59 g/mol |
IUPAC Name |
8-chloro-5-fluoroisoquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H |
InChI Key |
WLZQGWHYCXWQRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Chloro-5-fluoroisoquinoline involves several methods, including:
Direct Fluorination and Chlorination: This method involves the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring.
Cyclization Reactions: Another approach is the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production: Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Chloro-5-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cross-Coupling Reactions: The compound can also participate in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
8-Chloro-5-fluoroisoquinoline and its derivatives have been studied for their potential anticancer properties. Research indicates that compounds containing this structure can inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through mechanisms similar to those of established chemotherapeutic agents .
Antiviral Properties
Recent studies have identified isoquinolone derivatives, including 8-chloro-5-fluoroisoquinoline, as potential antiviral agents. These compounds have demonstrated activity against influenza viruses, with effective concentrations (EC50) ranging from 0.2 to 0.6 µM. While some derivatives exhibit cytotoxicity, modifications have led to improved selectivity and reduced toxicity, making them promising candidates for further drug development .
Antibacterial Effects
The compound has also been explored for its antibacterial properties. Research shows that it can inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and repair. This mechanism is akin to that of fluoroquinolone antibiotics, suggesting its potential use in treating bacterial infections .
Biological Research
Enzyme Inhibition Studies
8-Chloro-5-fluoroisoquinoline serves as a valuable tool in enzyme inhibition studies. Its ability to interact with specific molecular targets allows researchers to investigate the biochemical pathways involved in various diseases. The compound's unique structure enhances its binding affinity to target enzymes, making it a focal point in the design of new inhibitors .
Structure-Activity Relationship (SAR) Studies
The exploration of structure-activity relationships has been pivotal in optimizing the biological activity of 8-chloro-5-fluoroisoquinoline derivatives. By systematically altering functional groups and assessing their effects on biological activity, researchers can design compounds with enhanced efficacy and reduced side effects .
Material Science
Organic Light-Emitting Diodes (OLEDs)
In materials science, 8-chloro-5-fluoroisoquinoline is utilized in the development of organic light-emitting diodes due to its photophysical properties. The incorporation of halogen substituents enhances the electronic characteristics of the compound, making it suitable for applications in optoelectronic devices .
Fluorescent Chemosensors
The compound has been investigated for use as a fluorescent chemosensor for metal ions. Its ability to fluoresce upon binding with certain metal ions allows for sensitive detection methods in environmental monitoring and biomedical applications .
Case Studies
Mechanism of Action
The mechanism of action of 8-Chloro-5-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. This mechanism is similar to that of fluoroquinolones, which are known for their antibacterial activity . Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 8-Chloro-5-fluoroisoquinoline with structurally related compounds, highlighting substituent positions, molecular formulas, and key properties:
Reactivity and Electronic Effects
- Fluorine (F), due to its high electronegativity, reduces electron density at adjacent positions, directing electrophilic attacks to meta/para positions .
- Substituent Position: The 8-Cl-5-F configuration in the target compound likely creates a synergistic electronic effect, balancing electron withdrawal (Cl) and moderate steric hindrance (F). In contrast, 1-Cl-8-fluoroisoquinoline () shows altered reactivity due to the chlorine’s proximity to the nitrogen atom.
Biological Activity
8-Chloro-5-fluoroisoquinoline is a synthetic compound belonging to the isoquinoline family, characterized by its unique structure that includes halogen substitutions. This compound has garnered attention for its potential biological activities, particularly in neuroprotection and antimicrobial properties. This article explores the biological activity of 8-Chloro-5-fluoroisoquinoline, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of 8-Chloro-5-fluoroisoquinoline is C₉H₈ClF, with a molecular weight of approximately 201.08 g/mol. The presence of chlorine and fluorine atoms at specific positions significantly influences its chemical reactivity and biological activity.
Research indicates that 8-Chloro-5-fluoroisoquinoline interacts with various biological targets, including neurotransmitter systems and viral polymerases. Its neuroprotective effects are attributed to its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases . Additionally, studies have shown that it may inhibit viral replication by targeting viral proteins, thereby reducing the viral load in infected cells .
Neuroprotective Effects
Several studies have demonstrated the neuroprotective properties of 8-Chloro-5-fluoroisoquinoline. It has been shown to protect neuronal cells from oxidative stress-induced damage. For instance, derivatives of tetrahydroisoquinoline have been investigated for their ability to modulate neuroinflammation and enhance neuronal survival under stress conditions.
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against various bacterial strains. In comparative studies, it was found that derivatives with similar structural features showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as effective antibacterial agents .
Case Studies and Research Findings
Comparative Analysis with Related Compounds
The unique halogen substitutions in 8-Chloro-5-fluoroisoquinoline differentiate it from other tetrahydroisoquinoline derivatives:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 8-Chloro-5-fluoroisoquinoline | Chlorine at position 8, Fluorine at position 5 | Neuroprotective effects, Antimicrobial activity |
| 7-Fluoro-1,2,3,4-tetrahydroisoquinoline | Fluorine at position 7 | Antidepressant properties |
| 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 1 | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
